Adenosine 5'-(O-methylphosphate)

Prebiotic Chemistry RNA Oligomerization Montmorillonite Catalysis

Adenosine 5'-(O-methylphosphate) (MepA; CAS 13039-54-8; molecular formula C₁₁H₁₆N₅O₇P; MW 361.25) is a synthetic adenosine monophosphate (AMP) analog in which the 5′-phosphate group is monomethyl-esterified. It is formally classified under MeSH as an AMP/analogs and derivatives , and is catalogued by the NCI Metathesaurus as an organic chemical with indicator/reagent functionality.

Molecular Formula C11H16N5O7P
Molecular Weight 361.25 g/mol
CAS No. 13039-54-8
Cat. No. B083587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine 5'-(O-methylphosphate)
CAS13039-54-8
Synonymsadenosine 5'-(O-methylphosphate)
MEPA
Molecular FormulaC11H16N5O7P
Molecular Weight361.25 g/mol
Structural Identifiers
SMILESCOP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
InChIInChI=1S/C11H16N5O7P/c1-21-24(19,20)22-2-5-7(17)8(18)11(23-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H,19,20)(H2,12,13,14)/t5-,7-,8-,11-/m1/s1
InChIKeyOYQVPLDFZZKUTQ-IOSLPCCCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adenosine 5'-(O-methylphosphate) CAS 13039-54-8: Chemical Identity, Classification, and Procurement-Relevant Background


Adenosine 5'-(O-methylphosphate) (MepA; CAS 13039-54-8; molecular formula C₁₁H₁₆N₅O₇P; MW 361.25) is a synthetic adenosine monophosphate (AMP) analog in which the 5′-phosphate group is monomethyl-esterified [1]. It is formally classified under MeSH as an AMP/analogs and derivatives [2], and is catalogued by the NCI Metathesaurus as an organic chemical with indicator/reagent functionality [3]. First indexed in 1981 with a source publication in Journal of Molecular Evolution, this compound is primarily utilized as a non-hydrolyzable, blocked-phosphate mimic of the 3′-terminus of aminoacylated tRNA in prebiotic chemistry and RNA world research [1].

Why Adenosine 5'-(O-methylphosphate) Cannot Be Replaced by Unmodified AMP or Other Nucleotide Analogs in Prebiotic and Biochemical Research


The methyl esterification of the 5′-phosphate group fundamentally alters the chemical reactivity of adenosine 5'-(O-methylphosphate) relative to its parent compound AMP and other adenosine analogs. The methyl blocking group prevents intramolecular cyclization and pyrophosphate-forming side reactions that plague unblocked nucleotide 5′-phosphates during oligomerization [1]. This modification also enables the compound to serve as a stable, non-hydrolyzable structural mimic of the 3′-terminus of aminoacylated tRNA—a role that neither AMP nor adenosine can fulfill because they lack both the methylation-dependent conformational restraint and the blocked phosphate that prevents undesired reaction pathways [2]. In template-directed peptide bond formation studies, the glycyl ester derivative of this compound exhibits poly(U)-dependent enhancement of diketopiperazine yield (~3-fold) that is temperature-dependent and distinct from the behavior observed with analogous non-methylated adenosine derivatives [3]. These properties are intrinsic to the O-methylphosphate moiety and cannot be approximated by generic substitution with AMP, adenosine, or diadenosine pyrophosphate.

Quantitative Comparative Evidence for Adenosine 5'-(O-methylphosphate) Differentiation Against Closest Analogs


Methyl-Blocked 5′-Phosphate Prevents Cyclic and Pyrophosphate Byproducts, Enabling 69–84% Initiation of Long-Chain Oligomers

Adenosine-5′-methylphosphate (MepA) initiates the oligomerization of the 5′-phosphorimidazolide of uridine (ImpU) on montmorillonite clay. The methyl group blocking the 5′-phosphate prevents the formation of cyclic phosphates and pyrophosphate-containing compounds that are major competing side-reactions with unblocked nucleotide 5′-phosphates such as AMP or UMP [1]. Quantitatively, MepA initiates 69–84% of the 5–9 charge oligomer products, respectively, and directs the reaction along a defined pathway: MepA → MepA3′pU → MepA3′pU2′pU → MepA3′pU2′pU3′pU [1]. In competitive reactions, the regioisomeric selectivity is pronounced: ImpU reacts 10.3 times faster with MepA3′pU than with MepA2′pU when presented with equimolar amounts [1].

Prebiotic Chemistry RNA Oligomerization Montmorillonite Catalysis

tRNA 3′-Terminus Functional Mimicry: Quantitative Aminoacylation Efficiency Without Enzymatic Catalysis

Adenosine 5′-(O-methylphosphate) serves as a functional analog of the 3′-terminus of tRNA. When present in reactions of amino acids with adenosine-5′-phosphorimidazolide (ImpA) in aqueous imidazole buffer, 2′(3′)-O-aminoacyladenosine 5′-(O-methylphosphate) is formed [1]. Quantitatively, 15% of this aminoacyl product accumulated at pH 5.8, with lower yields at higher pH [1]. Without MepA present, this aminoacyl-nucleotide ester product does not form—the reaction instead proceeds through alternative pathways that do not yield the tRNA-mimetic ester [1]. The highest efficiency of ImpA utilization attained was approximately 24% [1].

tRNA Aminoacylation Prebiotic Translation Adenosine Phosphorimidazolide Chemistry

Unique Crystal Structure: Orthorhombic I222 Space Group with Folded Backbone Conformation Distinct from Adenosine and AMP

Adenosine-5′-O-methylphosphate crystallizes in the orthorhombic system with the highly unusual space group I222—a symmetry rarely observed for mononucleotides [1]. The lattice constants at 20°C are a = 17.244(8) Å, b = 13.309(7) Å, and c = 15.037(7) Å, with 8 mononucleotides per unit cell [1]. The adenine moiety adopts the anti configuration (χ = 68.6°) relative to the sugar, the ribose ring has an S-conformation [C(2′)-endo] with pseudorotation angle P = 171.7° and φₘₐₓ = 33.9°, and the side-chain orientation is g⁺ (gauche-gauche) with a folded backbone [1]. By contrast, adenosine crystallizes in the monoclinic space group P2₁ with substantially different dihedral angles, and AMP typically crystallizes in orthorhombic P2₁2₁2₁ with an extended backbone conformation [1].

X-ray Crystallography Nucleotide Conformation Structural Biology

Poly(U)-Templated Peptide Bond Formation: ~3-Fold Enhancement of Diketopiperazine Yield with Temperature-Dependent Selectivity

In a direct comparative study, the self-condensation of 2′(3′)-O-glycyl esters of adenosine, adenosine-5′-(O-methylphosphate) (glycyl-MepA), and P¹,P²-diadenosine-5′-pyrophosphate (glycyl-AppA) was examined at 6.2 mM concentration, pH 8.0, and −5°C in the presence and absence of 12.5 mM poly(U) [1]. The presence of poly(U) yielded approximately 3 times as much diketopiperazine (DKP) from glycyl-MepA compared to reactions without poly(U) [1]. Critically, the poly(U) template effect for glycyl-MepA was observed only at temperatures below 10°C (5°C to −5°C), whereas glycyl-AppA retained template enhancement up to 23°C (15°C to −5°C) [1]. Additionally, the hydrolysis half-lives of all glycyl esters—including glycyl-MepA—were substantially larger in the presence of poly(U) than in its absence at pH 8.0 and −5°C [1].

Template-Directed Synthesis Peptide Bond Formation Poly(U) Ribozyme Models

Stereoselective Aminoacyl Ester Formation: ~9% Enantiomeric Excess of D-Serine in MepA-Seryl Ester

Reaction of DL-serine with adenosine-5-phosphorimidazolide in the presence of adenosine-5′-(O-methylphosphate) and imidazole results in the stereoselective synthesis of 2′(3′)-O-seryl-adenosine-5′-(O-methylphosphate) [1]. The enantiomeric excess of D-serine incorporated into the MepA-seryl ester product was approximately 9% [1]. In the absence of MepA, the seryl ester formation pathway is absent, and no comparable stereoselective enrichment is observed—the alternative product adenylyl-(5′→N)-serine also showed D-serine excess, whereas serylserine dipeptide showed an excess of L-serine [1]. This demonstrates that the MepA scaffold directly participates in and influences the stereochemical outcome of aminoacylation.

Stereochemistry Prebiotic Homochirality Aminoacyl Nucleotide Esters

pH-Dependent Aminoacyl Product Accumulation: 15% at pH 5.8 with Declining Yield at Higher pH

The accumulation of 2′(3′)-O-aminoacyladenosine 5′-(O-methylphosphate) is strongly pH-dependent. In the reaction of amino acids with adenosine-5′-phosphorimidazolide (ImpA) in the presence of MepA, 15% of the aminoacyl-MepA product accumulated at pH 5.8, but significantly less was formed at higher pH values [1]. This pH profile is consistent with the need to balance ImpA activation (favored at higher pH) against the hydrolytic lability of the aminoacyl ester bond (increased at higher pH). Unmodified adenosine or AMP does not support this reaction pathway at any pH tested, as they lack the methyl-blocked phosphate that stabilizes the product against cyclization [1].

pH-Dependent Reactivity Aminoacyl-tRNA Mimic Stability Prebiotic Buffer Chemistry

Validated Research Application Scenarios for Adenosine 5'-(O-methylphosphate) Based on Quantitative Evidence


Prebiotic RNA Oligomerization on Mineral Surfaces: Initiation of Directional Chain Growth

Adenosine-5′-methylphosphate (MepA) is the reagent of choice for initiating the montmorillonite-catalyzed oligomerization of uridine phosphorimidazolide (ImpU) into oligo(U) chains. The methyl-blocked 5′-phosphate prevents cyclic phosphate and pyrophosphate byproduct formation, enabling 69–84% of products to be channeled into 5–9 mer oligomers along the defined pathway MepA → MepA3′pU → MepA3′pU2′pU → MepA3′pU2′pU3′pU. The 10.3:1 regioisomeric selectivity for 3′pU elongation over 2′pU elongation provides a level of directional control not achievable with unblocked AMP or UMP. This application is directly supported by the quantitative findings of Wang, Ferris, and colleagues (2005) [1].

Non-Enzymatic tRNA Aminoacylation Models for Origin-of-Translation Studies

As the only validated functional analog of the tRNA 3′-terminus that supports non-enzymatic aminoacyl ester formation, adenosine 5′-(O-methylphosphate) is indispensable for prebiotic translation research. At pH 5.8, the compound enables 15% accumulation of 2′(3′)-O-aminoacyladenosine 5′-(O-methylphosphate) when amino acids react with adenosine-5′-phosphorimidazolide. This reaction does not proceed in the absence of MepA, as established by Weber and Orgel (1978) [2]. Researchers studying how the translation apparatus may have emerged from RNA-world chemistry should procure this compound specifically for aminoacylation experiments where enzymatic aminoacyl-tRNA synthetases are excluded by experimental design.

Stereochemical Investigations of Prebiotic Homochirality: D-Serine Enantiomeric Excess

The ~9% enantiomeric excess of D-serine observed during MepA-mediated seryl ester formation (Weber, 1987) [3] makes adenosine 5′-(O-methylphosphate) a uniquely suited reagent for investigating the stereochemical coupling between nucleotide chirality (D-ribose) and amino acid chirality in prebiotic systems. No other nucleotide analog has been shown to produce measurable stereoselectivity in non-enzymatic aminoacylation. This application is directly relevant to experimental tests of hypotheses concerning the origin of biological homochirality and the selective pairing of L-amino acids with D-ribose nucleotides.

X-ray Crystallographic Analysis of Phosphate-Methylation Effects on Nucleotide Conformation

The unusual orthorhombic I222 space group and folded backbone conformation of adenosine-5′-O-methylphosphate, determined by Hoogendorp, Verschoor, and Romers (1978) [4], provide a structurally characterized reference standard for crystallographic studies of phosphate-alkylated nucleotides. The anti adenine configuration (χ = 68.6°), S-conformation ribose (P = 171.7°), and gauche-gauche side chain represent a conformational signature distinct from both adenosine (monoclinic P2₁) and AMP (orthorhombic P2₁2₁2₁). This compound serves as a crystallographic model system for understanding how phosphate methylation alters nucleotide packing, hydrogen bonding, and backbone trajectory—information relevant to the design of methylphosphonate-modified oligonucleotide therapeutics.

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